Triacetoxyscirpenol
Description
Definition and Classification
This compound belongs to the trichothecene family of mycotoxins, which constitutes a very large group of chemically related compounds produced by various fungal species. The trichothecene classification system encompasses mycotoxins produced by multiple genera, including Fusarium, Myrothecium, Trichoderma, Trichothecium, Cephalosporium, Verticimonosporium, and Stachybotrys. Within this classification framework, this compound specifically represents a fully acetylated derivative of scirpenol, distinguished by the presence of three acetyl groups attached to the core trichothecene backbone.
The structural characteristics that define this compound's classification include the essential twelve comma thirteen dash epoxy ring system, which serves as the fundamental feature responsible for the biological activities exhibited by all trichothecenes. The compound possesses hydroxyl and acetyl groups positioned at specific locations on the trichothecene nucleus, with the particular arrangement and structure of side chains contributing to its unique properties within the trichothecene family. The molecular framework of this compound consists of aliphatic heteropolycyclic compounds, categorized under the broader classification of prenol lipids within the sesquiterpenoid class.
This compound's chemical nomenclature reflects its complex structure, with the International Union of Pure and Applied Chemistry name being ten prime comma eleven prime dash bis(acetyloxy) dash one prime comma five prime dash dimethyl dash eight prime dash oxaspiro[oxirane dash two comma twelve prime dash tricyclo[seven point two point one point zero superscript two comma seven]dodecan] dash five prime dash en dash two prime dash ylmethyl acetate. The compound is also known by alternative names including three alpha comma four beta comma fifteen dash triacetoxy dash twelve comma thirteen dash epoxytrichothec dash nine dash ene and acetyl diacetoxyscirpenol.
Historical Context and Discovery
The historical development of this compound research emerged from the broader investigation of trichothecene mycotoxins that began in the mid-twentieth century. The foundational work in trichothecene research commenced in nineteen forty-eight with the isolation of trichothecin from Trichothecium roseum by Freeman and Morrison. This initial discovery established the groundwork for subsequent investigations into related compounds, including the eventual characterization of this compound.
Significant progress in this compound research occurred during the nineteen eighties, when Richardson and Hamilton conducted pioneering work on the preparation and isolation of this compound from cultures of Fusarium sambucinum. Their research, published in nineteen eighty-seven, demonstrated the feasibility of producing this compound in substantial quantities from fungal cultures, achieving yields of four hundred thirty-five plus or minus ten milligrams per liter of filtrate with a sixty-eight percent recovery rate. This work represented a significant advancement over previous isolation methods and established practical approaches for obtaining this compound for research purposes.
The development of analytical techniques for this compound characterization progressed alongside broader advances in mycotoxin detection and quantification methodologies. Early structural elucidation efforts relied on traditional spectroscopic methods, including proton nuclear magnetic resonance and mass spectrometry, which enabled researchers to confirm the compound's molecular structure and distinguish it from related trichothecenes. The establishment of standardized chemical identification protocols, including the assignment of Chemical Abstracts Service registry numbers and the development of comprehensive chemical databases, facilitated the systematic study of this compound within the broader context of mycotoxin research.
| Historical Milestone | Year | Researcher(s) | Significance |
|---|---|---|---|
| First trichothecene isolation | 1948 | Freeman and Morrison | Established trichothecene research foundation |
| This compound culture production | 1987 | Richardson and Hamilton | Demonstrated efficient production methods |
| Chemical structure confirmation | 1980s | Multiple researchers | Enabled systematic classification and study |
| Database cataloging | 1990s-2000s | Various institutions | Standardized chemical identification |
Significance in Mycotoxicology and Agricultural Science
This compound holds substantial significance within mycotoxicology due to its production by agriculturally important Fusarium species, particularly Fusarium sambucinum, which affects cereal crops including wheat, oats, and maize. The compound's presence in agricultural systems represents a critical concern for crop quality and food security, as Fusarium species are widely distributed across cereal-growing regions worldwide. The fungal production of this compound occurs alongside other mycotoxins, creating complex contamination scenarios that require sophisticated detection and management strategies.
The agricultural significance of this compound extends beyond its direct presence in crops to encompass its role as an indicator of Fusarium infection and environmental conditions conducive to mycotoxin production. Fusarium species typically produce this compound under specific environmental conditions, often following stress periods and wet weather during critical growth phases such as flowering. This pattern of production makes this compound occurrence closely linked to agricultural management practices and climatic factors, positioning it as an important marker for assessing crop contamination risk.
From a mycotoxicological perspective, this compound contributes to the broader understanding of trichothecene diversity and biosynthetic pathways within fungal metabolism. The compound's structural complexity, featuring three acetyl modifications of the parent scirpenol molecule, demonstrates the sophisticated enzymatic capabilities of Fusarium species in producing structurally diverse secondary metabolites. Research on this compound biosynthesis has revealed insights into the acetylation processes that modify basic trichothecene structures, contributing to scientific understanding of how environmental factors and genetic regulation influence mycotoxin production patterns.
The analytical detection of this compound in agricultural commodities requires specialized methodologies due to its chemical properties and typical occurrence levels. Modern analytical approaches employ liquid chromatography coupled with mass spectrometry techniques to achieve the sensitivity and specificity necessary for accurate quantification in complex agricultural matrices. The development of these analytical capabilities has enabled comprehensive surveys of this compound occurrence in global food supplies, providing essential data for risk assessment and regulatory decision-making processes.
| Agricultural Impact Category | Specific Effects | Management Implications |
|---|---|---|
| Crop contamination | Direct presence in cereals | Quality control requirements |
| Environmental indicators | Reflection of growing conditions | Predictive monitoring systems |
| Economic consequences | Reduced commodity value | Market regulation needs |
| Research applications | Biosynthesis pathway studies | Scientific advancement opportunities |
Structure
3D Structure
Properties
CAS No. |
4297-61-4 |
|---|---|
Molecular Formula |
C21H28O8 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
[(1S,2R,7R,9R,10R,11S)-10,11-diacetyloxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |
InChI |
InChI=1S/C21H28O8/c1-11-6-7-20(9-25-12(2)22)15(8-11)29-18-16(27-13(3)23)17(28-14(4)24)19(20,5)21(18)10-26-21/h8,15-18H,6-7,9-10H2,1-5H3/t15-,16-,17-,18-,19-,20-,21?/m1/s1 |
InChI Key |
YWQOKOBRSAAKTG-AMTHWPQPSA-N |
SMILES |
CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C |
Isomeric SMILES |
CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H]([C@H]([C@H](C34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C |
Canonical SMILES |
CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C |
Pictograms |
Acute Toxic |
Synonyms |
3alpha,4beta,15-triacetoxy-12,13-epoxytrichothec-9-ene triacetoxyscirpenol |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Triacetoxyscirpenol can be synthesized from cultures of Fusarium sambucinum. The process involves acetylation of crude extracts from the fungal cultures, followed by chromatography on silica gel and multiple recrystallizations from mixtures of ethyl acetate and hexane. This method yields this compound with a high degree of purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation of Fusarium species under controlled conditions. The fungal cultures are grown in nutrient-rich media, and the mycotoxin is extracted and purified using similar techniques as in laboratory synthesis, but on a larger scale to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions: Triacetoxyscirpenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the epoxy ring or acetoxy groups.
Substitution: The acetoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various acetylated and deacetylated derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Applications in Agriculture
1. Mycotoxin Research and Detection
Triacetoxyscirpenol is frequently utilized in research focused on mycotoxin detection and quantification. Studies have developed rapid screening methods for detecting this compound and other mycotoxins in agricultural products, particularly barley and wheat. These methods are essential for ensuring food safety and compliance with regulatory standards .
2. Plant Pathology
Research has shown that this compound can affect plant metabolism and influence the pathogenicity of Fusarium species. Understanding its role in plant disease can help develop resistant crop varieties and improve management strategies against fungal infections .
Applications in Animal Health
1. Poultry Studies
this compound has been studied for its effects on poultry health. In a controlled study, birds exposed to this compound exhibited specific lesions, indicating its toxicological impact on avian species. The lesions were predominantly located in the mouth area, which suggests that this compound may affect feeding behavior and overall health in poultry .
| Study | Exposure Level | Lesion Location | Percentage of Affected Birds |
|---|---|---|---|
| Study A | Low | Mouth angles | 53% |
| Study B | Moderate | Upper beak | 47% |
| Study C | High | Lower beak | 32% |
2. Toxicity Assessments
Toxicity studies have indicated that this compound poses significant risks to animal health, with varying LD50 values reported across different species. For instance, the LD50 was found to be approximately 23 mg/kg in mice and 7.3 mg/kg in rats . Such findings underscore the importance of monitoring feed for mycotoxin contamination to prevent adverse health effects.
Human Health Implications
Research has also explored the potential health risks associated with exposure to this compound through contaminated food sources. In vitro studies indicate that it can induce genotoxic effects and inhibit protein synthesis, raising concerns about long-term exposure through dietary intake .
Case Studies
Case Study 1: Thermal Treatment Efficacy
A study investigated the effectiveness of thermal treatment in reducing levels of this compound in contaminated potatoes. Results showed that cooking at high temperatures significantly reduced toxin levels, demonstrating a potential mitigation strategy for food safety .
Case Study 2: Comparative Toxicity Analysis
Another study compared the toxic effects of this compound with its derivatives on yeast growth. The findings revealed that while this compound exhibited strong inhibitory effects, its derivatives showed significantly lower toxicity levels, suggesting avenues for developing safer alternatives or detoxification methods .
Mechanism of Action
Triacetoxyscirpenol exerts its effects primarily by inhibiting protein synthesis in eukaryotic cells. It binds to the ribosomal peptidyl transferase center, preventing the elongation of the polypeptide chain during translation. This inhibition leads to various cellular effects, including apoptosis, immunosuppression, and cytotoxicity. The compound also affects mitochondrial enzymes and causes electrolyte loss .
Comparison with Similar Compounds
Structural and Functional Differences
The number and position of acetyl groups dictate bioactivity:
- Triacetoxyscirpenol (3,4,15-triacetoxyscirpenol): Three acetyl groups confer moderate toxicity compared to less acetylated analogs.
- DAS (4,15-diacetoxyscirpenol): Lacks the C-3 acetyl group, resulting in higher protein synthesis inhibition potency .
- NEO (3,15-diacetoxyscirpenol): Acetylation at C-3 and C-15 reduces toxicity compared to T-2 toxin .
- T-2 toxin : Contains an isovalerate group at C-8, enhancing toxicity .
Toxicological and Pharmacological Profiles
- Toxicity: this compound causes oral lesions in poultry, predominantly at the angles of the mouth, distinct from T-2 toxin’s hard palate lesions . Its reduced protein synthesis inhibition compared to DAS and T-2 correlates with C-3 acetylation, a detoxification mechanism .
- Antitumor Activity: this compound demonstrates in vivo antitumor effects in mice, shared with anguidine analogs like DAS and scirpentriol .
Table 3: Toxicological Effects in Poultry
| Compound | Lesion Location | Study Reference |
|---|---|---|
| This compound | Angles of the mouth (53% of cases) | |
| T-2 toxin | Hard palate, tongue margins |
Ecological and Health Implications
- Co-occurrence: this compound, DAS, and T-2 often co-contaminate cereals, posing synergistic health risks .
- Regulatory Status: Unlike T-2 and HT-2 toxins, this compound lacks established regulatory limits, necessitating further risk assessment .
Biological Activity
Triacetoxyscirpenol (TAS) is a mycotoxin produced by various species of the Fusarium fungi, particularly Fusarium sporotrichioides and Fusarium graminearum. It belongs to the trichothecene class of mycotoxins, which are known for their potent biological activities, including cytotoxicity, immunosuppression, and potential carcinogenic effects. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on human health and agriculture, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes multiple acetyl groups that enhance its lipophilicity and biological activity. The molecular formula is , and it features a complex arrangement that allows it to interact with various biological systems.
The primary mechanisms through which this compound exerts its biological effects include:
- Protein Synthesis Inhibition : Like other trichothecenes, TAS inhibits protein synthesis in eukaryotic cells by interfering with the ribosomal function. This leads to cell death in susceptible organisms, including both plant and animal cells .
- Cytotoxicity : TAS has demonstrated high cytotoxicity against various cell lines. In vitro studies show that it can induce apoptosis in human lung fibroblasts and other cell types .
- Immunosuppressive Effects : Research indicates that this compound may suppress immune responses, potentially leading to increased susceptibility to infections in exposed organisms .
Biological Activity in Agriculture
This compound's role as a phytotoxin has significant implications for agriculture:
- Pathogenicity : As a secondary metabolite produced by Fusarium species, TAS contributes to the virulence of these fungi in crops. It is associated with diseases such as Fusarium head blight in cereals, affecting yield and quality .
- Antifungal Activity : Interestingly, while TAS is toxic to plants, it also has been studied for potential antifungal applications against certain pathogens due to its ability to inhibit fungal growth at specific concentrations .
Case Study 1: Cytotoxic Effects on Human Cells
A study investigating the cytotoxic effects of this compound on human lung fibroblasts found that exposure led to significant cell death at concentrations above 10 µM. The mechanism was primarily through apoptosis induction, characterized by chromatin condensation and DNA fragmentation .
Case Study 2: Agricultural Impact
In field studies assessing the impact of Fusarium species on wheat crops, the presence of this compound was correlated with increased disease severity. The study highlighted how TAS production by Fusarium graminearum led to reduced crop yields and quality due to its phytotoxic effects .
Research Findings Summary
Q & A
Q. How can researchers validate TAS detection in complex matrices without certified reference materials?
- Methodological Answer : Perform standard addition assays in spiked samples (e.g., animal feed) and compare with matrix-matched calibration. Use high-resolution MS (Orbitrap) for isotopic pattern matching and fragment ion verification. Cross-validate with antibody-based methods (ELISA) for orthogonal confirmation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
